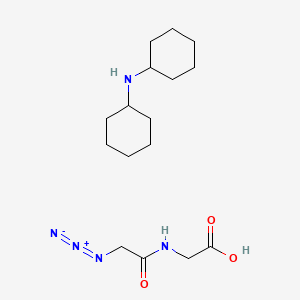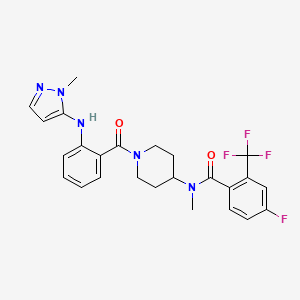![molecular formula C9H12N2O7 B12390265 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390265.png)
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione, also known as uridine, is a pyrimidine nucleoside. It consists of a pyrimidine base attached to a ribosyl moiety. Uridine is a key component in the synthesis of RNA and plays a crucial role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Uridine can be synthesized through several methods. One common method involves the condensation of uracil with ribose-1-phosphate in the presence of a phosphorylase enzyme. Another method involves the chemical synthesis from uracil and ribose under acidic conditions .
Industrial Production Methods: Industrial production of uridine typically involves fermentation processes using microorganisms such as yeast or bacteria. These microorganisms are genetically engineered to overproduce uridine, which is then extracted and purified .
Chemical Reactions Analysis
Types of Reactions: Uridine undergoes various chemical reactions, including:
Oxidation: Uridine can be oxidized to uridine-5’-monophosphate (UMP) using oxidizing agents.
Reduction: Reduction of uridine can lead to the formation of dihydrouridine.
Substitution: Uridine can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic reagents like halides and amines are commonly used.
Major Products:
Oxidation: Uridine-5’-monophosphate (UMP)
Reduction: Dihydrouridine
Substitution: Various substituted uridine derivatives
Scientific Research Applications
Uridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of nucleotides and nucleic acids.
Biology: Plays a role in RNA synthesis and cellular metabolism.
Medicine: Investigated for its potential therapeutic effects in neurological disorders, liver diseases, and as a cognitive enhancer.
Industry: Used in the production of pharmaceuticals and as a dietary supplement
Mechanism of Action
Uridine exerts its effects primarily through its incorporation into RNA. It is phosphorylated to uridine triphosphate (UTP), which is then incorporated into RNA during transcription. Uridine also plays a role in the synthesis of glycogen and the regulation of glucose metabolism .
Comparison with Similar Compounds
Cytidine: Another pyrimidine nucleoside with a similar structure but with a cytosine base instead of uracil.
Thymidine: A pyrimidine nucleoside found in DNA, with a thymine base instead of uracil.
Adenosine: A purine nucleoside with an adenine base, involved in various biological processes.
Uniqueness: Uridine is unique due to its specific role in RNA synthesis and its involvement in various metabolic pathways. Unlike cytidine and thymidine, uridine is primarily found in RNA and has distinct biological functions .
Properties
Molecular Formula |
C9H12N2O7 |
|---|---|
Molecular Weight |
260.20 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O7/c12-2-4-5(14)6(15)8(18-4)11-1-3(13)7(16)10-9(11)17/h1,4-6,8,12-15H,2H2,(H,10,16,17)/t4-,5?,6+,8-/m1/s1 |
InChI Key |
QXDXBKZJFLRLCM-TZLAVLDLSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dicyclohexylazanium;(2R)-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]sulfanylamino]-3-sulfanylpropanoate](/img/structure/B12390183.png)










![1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B12390262.png)


